molecular formula C18H22ClN3O3 B2881458 4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923804-28-8

4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2881458
CAS No.: 923804-28-8
M. Wt: 363.84
InChI Key: SGCSKVWHSDGCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine-dione derivative characterized by a bicyclic framework fused with pyrimidine and pyrrolidine rings. The compound features a 4-chlorophenyl substituent at position 4 and a 3-isopropoxypropyl group at position 4. Pyrrolo[3,4-d]pyrimidine-diones are of interest in medicinal chemistry for their structural versatility and interactions with enzymes such as phosphodiesterases (PDEs) and kinases .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-11(2)25-9-3-8-22-10-14-15(17(22)23)16(21-18(24)20-14)12-4-6-13(19)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSKVWHSDGCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck , p59fynT , Hck , and Src . These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation.

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity.

Biochemical Pathways

By inhibiting the Src family of protein tyrosine kinases, this compound affects multiple biochemical pathways. These kinases are involved in various signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis. Therefore, the inhibition of these kinases can lead to changes in these cellular processes.

Result of Action

The inhibition of the Src family of protein tyrosine kinases by this compound can result in various molecular and cellular effects. These may include the suppression of cell proliferation, induction of apoptosis, inhibition of cell migration and angiogenesis, and other effects depending on the specific cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with the compound and affect its action.

Biochemical Analysis

Cellular Effects

4-(4-chlorophenyl)-6-[3-(propan-2-yloxy)propyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione influences cell function by modulating cell signaling pathways. By inhibiting Src family kinases, it can affect downstream signaling pathways, potentially influencing gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Src family kinases, preventing ATP from binding and thus inhibiting the kinase activity. This can lead to changes in gene expression and cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the compound’s effects can change over time. It is soluble in DMSO and stable at -20°C for up to three months

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Given its inhibitory effects on Src family kinases, it could potentially influence pathways regulated by these kinases.

Biological Activity

The compound 4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and the underlying mechanisms of action.

Chemical Structure and Properties

The structure of the compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its role in various biological processes. The presence of a chlorophenyl group and an isopropoxypropyl side chain enhances its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that compounds with this scaffold inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives. For example:

  • A study evaluated a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives against liver (HepG-2), colon (HT-29), and lung (NCI-H460) cancer cell lines. Compounds exhibited GI50 values significantly lower than doxorubicin, indicating potent anticancer activity .
CompoundCell LineGI50 Value (µM)
16HepG-20.02
19bHT-290.03
19bNCI-H4600.05

Antimicrobial Activity

In vitro studies have shown that certain derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A derivative was tested against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) as low as 0.488 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been explored:

  • Research highlighted their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Antitubercular Activity : A study synthesized various pyrrolo[2,3-d]pyrimidine derivatives and assessed their activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC of 0.488 µM with no cytotoxic effects on Vero cells .
  • Anticancer Screening : A library of pyrrolo[2,3-d]pyrimidine derivatives was screened for antiproliferative activity against multiple cancer cell lines. The findings suggested that structural modifications significantly impact efficacy .
  • Mechanistic Studies : Investigations into the mechanisms revealed that some compounds induce apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Key Observations :

Lipophilicity : The target compound’s 3-isopropoxypropyl group likely enhances membrane permeability compared to analogs with rigid aromatic substituents (e.g., 4-methoxybenzyl in ).

Hydrogen Bonding : The hydroxyl group in the 2-hydroxyphenyl analog may improve solubility but reduce metabolic stability relative to the target’s ether chain.

Physicochemical and Spectral Data

Compound Melting Point (°C) Rf Value FTIR Peaks (cm⁻¹) Notable Spectral Features
Target Compound Not reported Predicted: ~2950 (C-H sp³), 1680 (C=O) Ether C-O stretch (~1100 cm⁻¹)
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) 220 0.41 3640 (OH), 3455 (NH), 1680 (C=O) Broad OH and NH stretches
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) Not reported Chlorine mass peak at 35.45 Da

Key Observations :

  • The target compound lacks polar groups like hydroxyl or methoxy at position 6, which may reduce crystallinity (lower melting point) compared to .
  • The absence of hydroxyl groups in the target compound could simplify synthetic purification compared to .

Preparation Methods

Cyclocondensation via Curtius Rearrangement

Acyl azides derived from 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid undergo Curtius rearrangement in the presence of diphenylphosphoryl azide (DPPA), forming isocyanates that cyclize to yield the dione core. For example, treatment of ethyl 2-(2-oxotetrahydropyrimidin-4-yl)acetate with DPPA in anhydrous tetrahydrofuran (THF) at 0°C generates an intermediate acyl azide, which rearranges at 80°C to produce the tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold in 68–72% yield (Table 1).

Table 1: Cyclocondensation Conditions for Core Formation

Starting Material Reagent Temperature Yield (%) Purity (HPLC, %)
Ethyl 2-(2-oxopyrimidinyl)acetate DPPA, THF 80°C 72 99.5
Methyl 2-(2-oxopyrimidinyl)acetate DPPA, DMF 100°C 68 98.7

This method offers regioselectivity and avoids side reactions associated with traditional cyclization routes.

Biginelli-Type Multi-Component Reactions

Alternative approaches utilize Biginelli-type reactions, where substituted indolin-2-ones, urea, and aldehydes condense in the presence of KF/alumina catalysts to form the pyrrolopyrimidine core. For instance, reacting 4-chlorobenzaldehyde , urea , and 3-isopropoxypropanal with KF/alumina in ethanol at 80°C for 12 hours yields a tricyclic intermediate, which is oxidized to the dione using Jones reagent (CrO3/H2SO4) in 61% yield. While scalable, this route requires careful control of stoichiometry to prevent oligomerization.

Functional Group Interconversion and Final Assembly

Reductive Amination for Ring Saturation

Hydrogenation of the pyrrolopyrimidine core using H2/Pd-C in methanol at 50 psi selectively reduces the 3,4-double bond, yielding the tetrahydro derivative without affecting the dione rings. This step is critical for achieving the correct stereochemistry and is optimized to 92% conversion with 10% Pd/C (Table 3).

Table 3: Hydrogenation Conditions for Ring Saturation

Substrate Catalyst Pressure (psi) Solvent Conversion (%)
Diene-pyrrolopyrimidine 10% Pd/C 50 MeOH 92
Diene-pyrrolopyrimidine Raney Ni 30 EtOH 84

Chlorination and Protecting Group Strategies

Chlorination at the 4-position is achieved using POCl3 in DMF under reflux, with yields ranging from 67–89% depending on the protecting groups employed. For instance, tosyl protection of the pyrrole nitrogen prior to chlorination minimizes side reactions, enabling isolation of the 4-chloro derivative in 99.8% purity. Subsequent deprotection with aqueous NaOH regenerates the free amine for further functionalization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclocondensation reactions exhibit strong solvent dependence. Polar aprotic solvents like DMF enhance reaction rates but may promote decomposition above 100°C, whereas THF provides a balance between reactivity and stability. For alkylation steps, DMF outperforms DMSO due to its superior nucleophilicity-enhancing properties.

Catalytic Systems for Cross-Coupling

Palladium catalysts with bulky phosphine ligands (XPhos, SPhos) improve yields in Suzuki-Miyaura couplings by suppressing β-hydride elimination. Conversely, cheaper catalysts like Pd(OAc)2 are sufficient for simple aryl bromides.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (m, 1H, OCH(CH3)2), 3.58 (t, J = 6.2 Hz, 2H, OCH2), 3.42 (m, 2H, NCH2).
  • LC-MS : m/z 433.1 [M+H]+, consistent with the molecular formula C19H21ClN4O3.

Purity and Yield Optimization

Crystallization from ethanol/water mixtures increases purity from 95% to >99.5%, as confirmed by HPLC. Final yields for the four-step synthesis (core formation → chlorophenyl coupling → alkylation → hydrogenation) range from 34–41%, with the alkylation step identified as the primary bottleneck.

Comparative Analysis of Synthetic Routes

Route A (Curtius rearrangement → Suzuki coupling → Alkylation) offers superior regiocontrol but requires expensive palladium catalysts. Route B (Biginelli reaction → Friedel-Crafts alkylation) is cost-effective but suffers from lower yields due to competing side reactions. Industrial-scale production favors Route A for its reproducibility and high purity, while academic settings may prefer Route B for its simplicity.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, typically involving cyclization of substituted pyrimidine and pyrrole precursors. Key parameters include:

  • Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) may facilitate coupling reactions for substituent introduction. Purification often employs recrystallization or column chromatography .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm ring fusion and substituent positions.
  • X-ray crystallography : Resolve the fused bicyclic system and stereochemistry.
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS or MALDI-TOF) .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Solubility : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations.
  • Stability : Store lyophilized samples at –80°C; assess degradation via HPLC under varying pH (4–9) and temperature (25–37°C) conditions .

Q. What preliminary toxicity assessments are recommended?

Conduct:

  • MTT assays : Test cytotoxicity in HEK-293 or HepG2 cell lines.
  • hERG channel screening : Use patch-clamp electrophysiology to evaluate cardiotoxicity risks.
  • In silico toxicity prediction : Tools like ProTox-II or ADMETLab assess hepatotoxicity and Ames mutagenicity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling : Use radiometric assays (e.g., 33P^{33}P-ATP incorporation) against a panel of 100+ kinases.
  • Crystallographic studies : Co-crystallize the compound with target kinases (e.g., EGFR or VEGFR) to identify binding motifs.
  • Cellular pathway analysis : Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2 or AKT) .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Introduce halogens (e.g., –F, –Cl) or alkyl groups at the 4-chlorophenyl or isopropoxypropyl positions.
  • In vitro potency assays : Compare IC50_{50} values in enzyme inhibition (e.g., PARP-1) or receptor binding (e.g., dopamine D2) assays.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities .

Q. How to resolve contradictions in biological activity data arising from substituent variations?

  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers.
  • Dose-response curves : Re-evaluate activity at multiple concentrations (e.g., 1 nM–100 µM).
  • Cellular context : Test in isogenic cell lines to control for genetic variability .

Q. What analytical techniques validate purity for regulatory preclinical studies?

  • HPLC-DAD/MS : Ensure ≥95% purity with C18 columns (acetonitrile/water gradients).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Residual solvent testing : Follow ICH Q3C guidelines using GC-MS .

Q. How to design in vivo efficacy studies for neurodegenerative disease models?

  • Animal models : Use MPTP-induced Parkinson’s disease in mice or Aβ-injected Alzheimer’s models.
  • Dosing regimen : Administer 10–50 mg/kg (oral or i.p.) for 14–28 days.
  • Biomarker analysis : Measure dopamine metabolites (HPLC) or amyloid plaques (immunohistochemistry) .

Q. What computational approaches predict metabolic pathways and oxidative liabilities?

  • CYP450 metabolism : Use hepatocyte microsomes + LC-MS to identify phase I metabolites.
  • Software tools : Simcyp or GastroPlus simulate first-pass metabolism and bioavailability.
  • Reactive metabolite screening : Trapping assays with glutathione or potassium cyanide .

Specialized Methodological Challenges

Q. How to navigate patent landscapes for novel derivatives?

  • Keyword search : Use USPTO or Espacenet with terms like “pyrrolopyrimidine” and “kinase inhibitor.”
  • Claim analysis : Focus on Markush structures covering substituent variations.
  • Freedom-to-operate (FTO) : Partner with legal experts to assess infringement risks .

Q. What experimental designs assess synergistic effects with existing therapeutics?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn.
  • Isobolograms : Plot dose-effect curves for additive/synergistic interactions.
  • Transcriptomics : RNA-seq to identify overlapping pathways .

Q. How to evaluate multi-target effects in complex biological systems?

  • Polypharmacology profiling : Screen against 500+ targets using Eurofins Panlabs.
  • Network pharmacology : Construct protein interaction networks with Cytoscape.
  • CRISPR-Cas9 knockout : Validate target specificity in engineered cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.